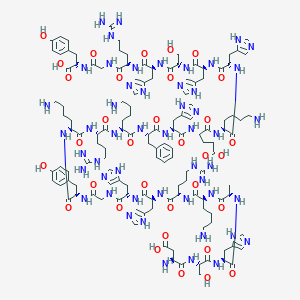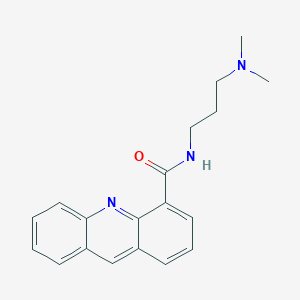
Martius Yellow sodium dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Martius Yellow sodium dihydrate is a synthetic dye that is commonly used in various scientific research applications. It is a yellow to orange powder that is soluble in water and ethanol. Martius Yellow is widely used in the field of histology and microscopy as a staining agent for the detection of collagen and other connective tissues.
Aplicaciones Científicas De Investigación
Martius Yellow sodium dihydrate is widely used in scientific research applications, particularly in the field of histology and microscopy. It is used as a staining agent for the detection of collagen and other connective tissues. Martius Yellow is also used in the detection of amyloidosis, a group of diseases characterized by the accumulation of abnormal proteins in tissues and organs. Additionally, Martius Yellow is used in the detection of mast cells, which are involved in allergic reactions.
Mecanismo De Acción
Martius Yellow sodium dihydrate stains collagen and other connective tissues by binding to the amino acid residues present in these tissues. The dye forms a complex with the amino acids, which results in the staining of the tissue.
Biochemical and Physiological Effects:
Martius Yellow sodium dihydrate has no known biochemical or physiological effects. It is a non-toxic dye that is safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Martius Yellow sodium dihydrate in laboratory experiments is its ability to selectively stain collagen and other connective tissues. This allows researchers to visualize and study these tissues in greater detail. Additionally, Martius Yellow is a relatively inexpensive dye that is easy to use. However, one limitation of using Martius Yellow is that it is not specific to collagen and can also stain other proteins and tissues. This can lead to false positives and inaccurate results.
Direcciones Futuras
There are several future directions for the use of Martius Yellow sodium dihydrate in scientific research. One direction is the development of more specific staining agents for the detection of collagen and other connective tissues. Another direction is the use of Martius Yellow in the development of new diagnostic tools for the detection of amyloidosis and other diseases. Additionally, Martius Yellow can be used in the study of the role of mast cells in allergic reactions and other immune responses.
Métodos De Síntesis
Martius Yellow sodium dihydrate is synthesized by the reaction of sulfanilic acid, sodium nitrite, and N,N-dimethylaniline in the presence of hydrochloric acid. The reaction produces a diazonium salt, which is then coupled with N,N-dimethylaniline to form the dye.
Propiedades
Número CAS |
101836-92-4 |
|---|---|
Fórmula molecular |
C10H9N2NaO7 |
Peso molecular |
292.18 g/mol |
Nombre IUPAC |
sodium;2,4-dinitronaphthalen-1-olate;dihydrate |
InChI |
InChI=1S/C10H6N2O5.Na.2H2O/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17;;;/h1-5,13H;;2*1H2/q;+1;;/p-1 |
Clave InChI |
JVNMORGBFYVXPH-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.O.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.O.[Na+] |
Otros números CAS |
101836-92-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




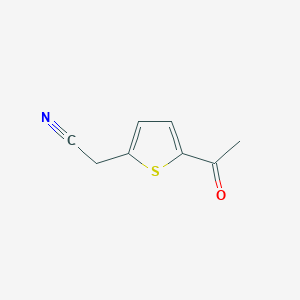

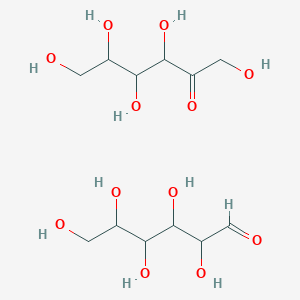
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


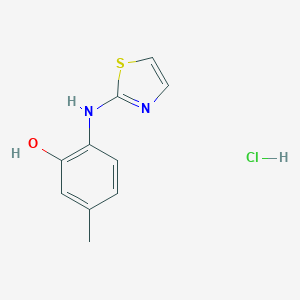
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
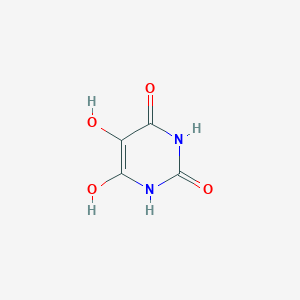

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
